PLX-4720-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Oncology Research

PLX-4720-d7 is a potent and selective inhibitor of B-RafV600E . This mutation is often found in various types of cancers, making PLX-4720-d7 a valuable tool in oncology research. It has been shown to inhibit ERK phosphorylation, induce cell cycle arrest, and trigger apoptosis in B-RafV600E positive tumor cells .

Melanoma Studies

In the field of melanoma research, PLX-4720-d7 has shown significant potential. It has been found to inhibit the growth rate of cells with the V600E mutation . This makes it a promising candidate for further research in the treatment of melanoma.

Cell Cycle Research

PLX-4720-d7 has been shown to induce cell cycle arrest in B-RafV600E positive tumor cells . This property makes it a useful tool in studying the cell cycle and understanding the mechanisms of cell cycle regulation.

Apoptosis Research

The ability of PLX-4720-d7 to trigger apoptosis in B-RafV600E positive tumor cells makes it a valuable tool in apoptosis research. Understanding the mechanisms of apoptosis can provide insights into the development of new cancer treatments.

Pharmacological Studies

PLX-4720-d7 is a potent and selective inhibitor of B-RafV600E, with an IC50 of 13 nM . This makes it a useful tool in pharmacological studies to understand the effects of inhibiting this specific mutation.

Transplantation Studies

In transplantation studies involving B-RafV600E positive tumor models, PLX-4720-d7 has been shown to significantly delay tumor growth . This suggests potential applications in the field of transplantation research.

Wirkmechanismus

Target of Action

PLX-4720-d7 is a deuterium-labeled version of PLX-4720 . The primary target of PLX-4720-d7 is B-RafV600E , a mutant form of the protein kinase B-Raf . This mutation is frequently found in various types of cancers, making B-RafV600E an important target for cancer therapies .

Mode of Action

PLX-4720-d7 acts as a potent and selective inhibitor of B-RafV600E . It binds to the ATP-binding site of the kinase, thereby inhibiting its activity . The IC50 value of PLX-4720-d7 for B-RafV600E is 13 nM, indicating its high potency . It is equally potent to c-Raf-1 (Y340D and Y341D mutations), and shows 10-fold selectivity for B-RafV600E over wild-type B-Raf .

Biochemical Pathways

The inhibition of B-RafV600E by PLX-4720-d7 affects the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival . By inhibiting B-RafV600E, PLX-4720-d7 can reduce ERK phosphorylation in B-RafV600E-positive tumor cells, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It’s known that the deuterium labeling in drug molecules can potentially affect their pharmacokinetic and metabolic profiles

Result of Action

In B-RafV600E-positive tumor cells, PLX-4720-d7 effectively inhibits ERK phosphorylation, inducing cell cycle arrest and apoptosis . In a B-RafV600E-positive tumor xenograft model, PLX-4720 significantly delays tumor growth and causes tumor regression, without apparent toxicity .

Safety and Hazards

PLX-4720-d7, like PLX-4720, should be handled with care. It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to rinse with copious amounts of water and seek medical attention . It is also recommended to use full personal protective equipment and ensure adequate ventilation when handling this compound .

Zukünftige Richtungen

Research suggests that PLX-4720-d7 could be used in combination with other drugs for more effective treatment of BRAFV600E mutant cancers . For example, a study found that the combination of the multi-targeting tyrosine kinase inhibitor ponatinib and PLX-4720 showed synergistic activity in inhibiting proliferation, colony formation, invasion, and migration in BRAFV600E thyroid cancer cell lines . This suggests that such a combination could be a promising future direction for the treatment of BRAFV600E mutant cancers .

Eigenschaften

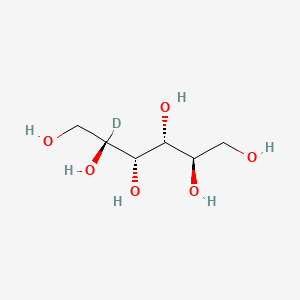

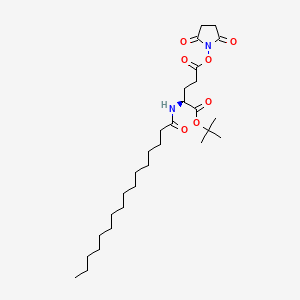

| { "Design of the Synthesis Pathway": "The synthesis of PLX-4720-d7 can be achieved through a multistep reaction involving the incorporation of seven deuterium atoms into PLX-4720, which is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The deuterium labeling is used to facilitate the quantification and identification of the compound in biological systems.", "Starting Materials": ["PLX-4720", "Deuterated reagents"], "Reaction": ["Step 1: Protection of the hydroxyl group in PLX-4720 using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) chloride.", "Step 2: Deuterium labeling of the aromatic ring using deuterated reagents such as deuterated borane or deuterated sodium borohydride.", "Step 3: Reduction of the nitro group using a suitable reducing agent such as iron powder or stannous chloride to yield the corresponding amine derivative.", "Step 4: Removal of the protecting group using an appropriate deprotection reagent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.", "Step 5: Final deuterium labeling of the remaining hydrogen atoms using deuterated reagents such as deuterated sodium borohydride or deuterated lithium aluminum hydride."] } | |

CAS-Nummer |

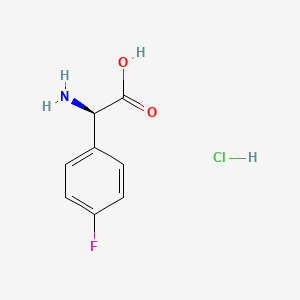

1304096-50-1 |

Produktname |

PLX-4720-d7 |

Molekularformel |

C17H14ClF2N3O3S |

Molekulargewicht |

420.867 |

IUPAC-Name |

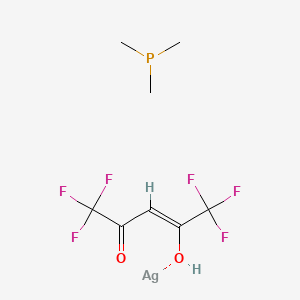

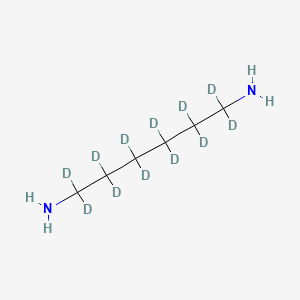

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |

InChI |

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2 |

InChI-Schlüssel |

YZDJQTHVDDOVHR-KSWAKBPNSA-N |

SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F |

Synonyme |

N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.